
4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid
Descripción general
Descripción
4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid, also known as CPPB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CPPB is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), a neurotransmitter receptor that plays a crucial role in various physiological and pathological processes in the human body. In
Mecanismo De Acción
4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid acts as a competitive antagonist of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system and peripheral tissues. The α7 nAChR is involved in the regulation of neurotransmitter release, synaptic plasticity, and neuronal survival. By blocking the α7 nAChR, this compound can modulate the activity of various neurotransmitters, including acetylcholine, glutamate, and dopamine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In animal models of Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid-beta accumulation in the brain. In models of sepsis, this compound has been shown to reduce inflammation and improve survival rates. This compound has also been shown to have analgesic effects in models of neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid has several advantages for lab experiments. It is a highly selective antagonist of the α7 nAChR, which allows for precise modulation of this receptor. This compound has also been shown to have low toxicity in preclinical studies, which makes it a promising candidate for further development. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. This compound also has a relatively short half-life, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid. One area of interest is the potential therapeutic applications of this compound in various diseases, such as Alzheimer's disease and sepsis. Another area of interest is the development of novel α7 nAChR antagonists with improved pharmacokinetic properties. Additionally, the role of the α7 nAChR in various physiological and pathological processes is still not fully understood, and further research is needed to elucidate its function.
Aplicaciones Científicas De Investigación
4-(1-Cyclopropanecarbonyl-piperidin-4-yloxy)-benzoic acid has been extensively studied for its potential applications in scientific research. As a selective antagonist of the α7 nAChR, this compound has been shown to modulate various biological processes, including cognition, inflammation, and pain. This compound has been used in preclinical studies to investigate the role of the α7 nAChR in various diseases, such as Alzheimer's disease, schizophrenia, and sepsis.
Propiedades
IUPAC Name |
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-15(11-1-2-11)17-9-7-14(8-10-17)21-13-5-3-12(4-6-13)16(19)20/h3-6,11,14H,1-2,7-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSYLHJNLOUWAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)OC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7580324.png)
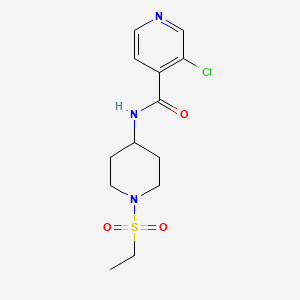
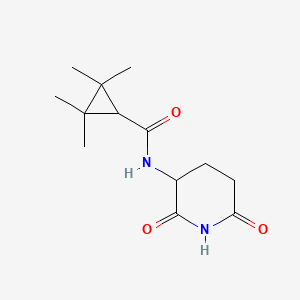
![3-chloro-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7580338.png)

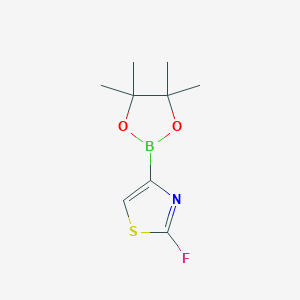
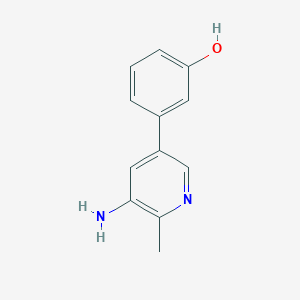
![N-[(3-bromo-4-phenylmethoxyphenyl)methyl]-3-pyridin-2-yloxypropan-1-amine](/img/structure/B7580362.png)
![2-[2-[[2-(1H-benzimidazol-2-yl)ethylamino]methyl]phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B7580370.png)
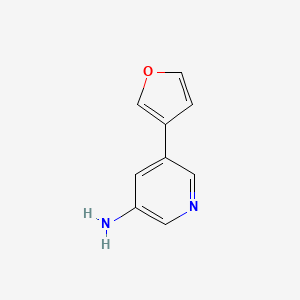
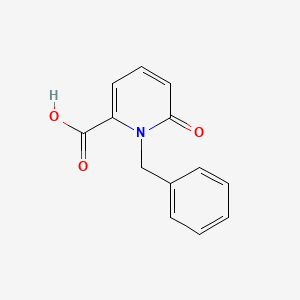
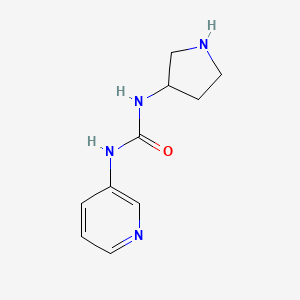
![[3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-(thiadiazol-4-yl)methanone](/img/structure/B7580402.png)
![Ethyl 4-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}piperidine-1-carboxylate](/img/structure/B7580411.png)